3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
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Description
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a useful research compound. Its molecular formula is C13H10BrN3O and its molecular weight is 304.147. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
One significant application involves the synthesis of polysubstituted bipyrazoles, pyrazolyloxazoles, and pyrazolylpyrimidine derivatives through the reaction of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives with nitrogen nucleophiles. These reactions, facilitated by the structural versatility of the pyrazole moiety, lead to a wide range of heterocyclic compounds with potential pharmaceutical applications (Dawood, Farag, & Ragab, 2004).
Crystallographic Studies
The compound has also been utilized in crystallographic studies to understand molecular structures better. For instance, the molecular structure of a related compound, 3-p-bromophenyl-1-nitroso-2-pyrazoline, was elucidated using X-ray single-crystal techniques, demonstrating the compound's slightly non-planar nature and highlighting the importance of weak interactions in stabilizing molecular structures (Sabesan & Venkatesan, 1971).
Catalytic Applications
Research has also explored its use in catalytic systems, such as in the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. Magnetically separable graphene oxide anchored sulfonic acid nanoparticles, utilized as catalysts, exhibited high catalytic activity for the synthesis of these compounds via a one-pot, three-component reaction. This illustrates the compound's role in facilitating efficient and green chemical reactions (Zhang et al., 2016).
Anticancer Research
Moreover, derivatives of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile have been synthesized and evaluated for their anticancer activity. These studies highlight the compound's potential as a precursor in developing new therapeutic agents. For example, certain derivatives exhibited significant activity against various human cancer cell lines, indicating the compound's utility in medicinal chemistry and drug discovery processes (Srour et al., 2018).
Antimicrobial Activity
Additionally, new heterocyclic compounds based on the pyrazole core have been synthesized and tested for their antimicrobial activity. These studies underscore the compound's relevance in creating new antimicrobial agents to combat resistant bacterial and fungal strains (Abunada et al., 2008).
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILJJGIAXPBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.